![molecular formula C13H19ClN2O2 B1398457 N-(4-Methoxyphenyl)-4-piperidinecarboxamide hydrochloride CAS No. 1186049-52-4](/img/structure/B1398457.png)
N-(4-Methoxyphenyl)-4-piperidinecarboxamide hydrochloride
Overview
Description
N-(4-Methoxyphenyl)-4-piperidinecarboxamide hydrochloride is a laboratory chemical . It is also known as P-Amino-P-Methoxydiphenylamine .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .Molecular Structure Analysis
The molecular structure of this compound has been reported in a study . The 4-methoxyphenyl group is nearly planar and it occupies an equatorial site on the piperazine ring .Scientific Research Applications
Analytical Characterization and Biological Matrix Analysis
Research has identified psychoactive arylcyclohexylamines, closely related to N-(4-Methoxyphenyl)-4-piperidinecarboxamide hydrochloride, which were characterized and analyzed using various analytical techniques. These compounds were determined in biological matrices like blood, urine, and vitreous humor through methods such as gas chromatography, nuclear magnetic resonance spectroscopy, and liquid chromatography. This analytical approach facilitates understanding the chemical properties and potential biological impacts of related compounds (De Paoli et al., 2013).
Radiotracer Development for PET Imaging
The development of radiotracers for positron emission tomography (PET) imaging is another significant area of research. Compounds structurally similar to this compound have been synthesized for studying CB1 cannabinoid receptors and 5-HT1A receptors in the brain. These studies are crucial for advancing our understanding of neurological diseases and developing new diagnostic tools (Katoch-Rouse & Horti, 2003); (Choi et al., 2015).
Antibacterial and Antimicrobial Applications
One fascinating application of compounds similar to this compound is in the field of antimicrobial research. A study demonstrated the selective killing of bacterial persisters without affecting normal antibiotic-sensitive cells. This approach could revolutionize the treatment of chronic bacterial infections and combat antibiotic resistance (Kim et al., 2011).
Neuropharmacological Research
In neuropharmacology, related compounds have been explored for their potential effects on serotonin receptors, offering insights into the treatment of disorders such as Alzheimer's disease and depression. This research contributes to our understanding of the neurochemical pathways involved in these diseases and the development of targeted therapies (Kepe et al., 2006).
Mechanism of Action
Target of Action
The primary targets of N-(4-Methoxyphenyl)-4-piperidinecarboxamide hydrochloride are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . These receptors play a crucial role in the progression of certain types of cancers, such as triple-negative breast cancer .
Mode of Action
This compound interacts with its targets (EGFR and VEGFR-2) by inhibiting their activity . This inhibition can lead to a decrease in cancer cell proliferation and an increase in cancer cell death .
Biochemical Pathways
The compound affects the EGFR and VEGFR-2 pathways, which are involved in cell proliferation and survival . By inhibiting these receptors, the compound can disrupt these pathways and lead to the death of cancer cells .
Pharmacokinetics
It has been reported that similar compounds have good absorption, distribution, metabolism, excretion, and toxicity (admet) properties . These properties can impact the bioavailability of the compound, which is crucial for its effectiveness .
Result of Action
The result of the compound’s action is the inhibition of cancer cell proliferation and the induction of cancer cell death . This can lead to a decrease in tumor size and potentially the eradication of the cancer .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the stability of the compound. Additionally, the presence of other substances, such as proteins or other drugs, can affect the compound’s efficacy .
properties
IUPAC Name |
N-(4-methoxyphenyl)piperidine-4-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-17-12-4-2-11(3-5-12)15-13(16)10-6-8-14-9-7-10;/h2-5,10,14H,6-9H2,1H3,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQKZQHIPPZUPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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